(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone
Description
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone is a substituted arylpiperidinyl methanone featuring a bromo, fluoro, and methoxy group on the phenyl ring. The bromine atom at the 5-position and fluorine at the 2-position enhance electrophilic reactivity and metabolic stability, while the 3-methoxy group contributes to solubility via hydrogen bonding. The piperidinyl moiety introduces basicity, influencing bioavailability and target interactions, particularly in central nervous system (CNS)-related targets due to its ability to cross the blood-brain barrier.
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-18-11-8-9(14)7-10(12(11)15)13(17)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRDQMXQANEEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)N2CCCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Methoxylation of the Benzene Ring
The synthesis begins with the preparation of the polysubstituted benzene ring. A critical step involves introducing bromine, fluorine, and methoxy groups at specific positions. Starting from 2-fluoro-3-methoxybenzoic acid, bromination at the para position relative to the methoxy group (position 5) is achieved using bromine (Br₂) in the presence of a Lewis acid such as iron(III) bromide (FeBr₃). This regioselectivity is driven by the electron-donating methoxy group, which directs electrophilic substitution to position 5.
Subsequent methylation of a phenolic precursor (if applicable) employs methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the methoxy group. For instance, if a hydroxyl group is present at position 3, methylation under these conditions ensures high conversion efficiency (>90%).
Formation of the Methanone Core
Acyl Chloride Synthesis
The substituted benzoic acid intermediate is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is typically conducted in anhydrous dichloromethane (DCM) at reflux (40–50°C) for 2–4 hours, yielding 5-bromo-2-fluoro-3-methoxybenzoyl chloride. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during the subsequent step.
Coupling with Piperidine
The acyl chloride is reacted with piperidine in a nucleophilic acyl substitution reaction. This step is performed in a polar aprotic solvent such as tetrahydrofuran (THF) or DCM, with triethylamine (Et₃N) as a base to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours, achieving yields of 75–85%.
Mechanistic Insight :
The piperidine’s lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the tertiary amide (methanone) bond.
Alternative Synthetic Routes
Friedel-Crafts Acylation
In cases where the aromatic ring is sufficiently activated, Friedel-Crafts acylation may be employed. However, the electron-withdrawing effects of bromine and fluorine substituents reduce the ring’s reactivity, necessitating harsh conditions. For example, using aluminum chloride (AlCl₃) as a catalyst and piperidine-1-carbonyl chloride as the acylating agent at 80°C yields the product in moderate efficiency (50–60%).
Reductive Amination
A less common approach involves reductive amination of 5-bromo-2-fluoro-3-methoxybenzaldehyde with piperidine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 facilitates imine formation followed by reduction to the methanone. This method is limited by the availability of the aldehyde precursor and lower yields (~40%).
Optimization and Purification
Solvent and Temperature Effects
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the coupling reaction, reducing the reaction time to 6 hours.
Challenges and Solutions
Chemical Reactions Analysis
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Piperidine Variations
Key analogues and their comparative features are summarized below:
Substituent Effects on Pharmacological Activity
- Halogen Position: The 5-bromo and 2-fluoro substituents in the target compound create a meta-para electronic effect, enhancing electrophilicity at the carbonyl group compared to mono-halogenated analogues .
- Methoxy vs. Methyl Groups : The 3-methoxy group improves aqueous solubility (logS: -3.1) vs. methyl-substituted analogues (logS: -4.2) due to hydrogen bonding .
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) exhibit higher basicity (pKa ~8.5) than piperidine analogues (pKa ~7.2), affecting protonation-dependent target engagement.
Physicochemical Properties
Biological Activity
(5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure consists of a piperidine ring attached to a substituted phenyl group, which includes bromine, fluorine, and methoxy functional groups.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and modify the electronic properties of the molecule, potentially increasing its affinity for biological targets.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study involving piperidine derivatives demonstrated that certain compounds could induce apoptosis in cancer cell lines by activating caspase pathways and disrupting microtubule assembly .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | MDA-MB-231 | 10.0 | Apoptosis induction |
| 10c | HepG2 | 12.5 | Microtubule disruption |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. A study examining various piperidine derivatives found that modifications on the phenyl ring significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.025 mg/mL |
| Compound B | Escherichia coli | 0.050 mg/mL |
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer effects of piperidine derivatives, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including elevated caspase-3 activity at concentrations above 1 µM .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of structurally similar compounds against common pathogens. The study revealed that certain halogenated derivatives exhibited potent inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of halogen atoms enhances bioactivity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for (5-Bromo-2-fluoro-3-methoxyphenyl)(piperidin-1-yl)methanone?
Methodological Answer: The synthesis typically involves coupling reactions between halogenated aromatic precursors and piperidine derivatives. Key steps include:
- Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) to introduce the ketone group ().
- Buchwald-Hartwig amination or Ullmann coupling for aryl-piperidine bond formation, employing palladium/copper catalysts in solvents like DMF or THF ().
- Reaction optimization requires precise temperature control (80–120°C) and inert atmospheres (N₂/Ar) to prevent side reactions.
- Solvent selection (dichloromethane, ethanol) impacts yield and purity, with ethanol preferred for greener synthesis ().
Post-synthesis, HPLC (≥95% purity) and NMR (¹H/¹³C) are critical for validation ().
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split due to bromo/fluoro substituents). ¹³C NMR identifies carbonyl (C=O) at ~200 ppm ().
- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.90 Å) and dihedral angles between aromatic and piperidine rings, critical for understanding steric effects ().
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.03) ().
- IR Spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and C-F/C-Br vibrations ().
Q. How do substituents (bromo, fluoro, methoxy) influence the compound’s physicochemical properties?
Methodological Answer:
- Methoxy Group (-OCH₃) : Enhances solubility in polar aprotic solvents (DMSO, DMF) via hydrogen bonding. It also stabilizes π-π stacking in crystal lattices ().
- Bromo/Fluoro Substituents : Increase electrophilicity of the aromatic ring, directing reactivity in cross-coupling reactions. Fluorine’s electronegativity (χ=4.0) strengthens hydrogen bonds with biological targets ().
- LogP Analysis : Bromo/fluoro groups raise lipophilicity (predicted LogP ~2.8), impacting membrane permeability in bioassays ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ in enzyme inhibition) using identical cell lines (HEK293 vs. HeLa) and incubation times (24–72 hrs) ().
- Metabolic Stability Testing : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation, which may explain variability in in vivo efficacy ().
- Structural Analog Comparison : Test derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects ().
Q. What strategies improve scalability of synthesis without compromising yield or purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time (from 24 hrs to 2–4 hrs) and improving reproducibility ().
- Catalyst Immobilization : Use polymer-supported palladium catalysts to facilitate recycling and reduce heavy metal contamination ().
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates ().
Q. How do modifications at the piperidine ring or aryl moiety affect target binding and selectivity?
Methodological Answer:
- Piperidine N-Modification : Introducing methyl groups at the piperidine nitrogen increases steric bulk, reducing off-target binding to adrenergic receptors ().
- Aryl Substituent Scanning : Replace bromo with iodo to enhance halogen bonding with protein residues (e.g., kinase ATP pockets). Fluorine scans (para/meta) optimize electrostatic interactions ().
- Molecular Dynamics (MD) Simulations : Predict binding poses with targets (e.g., G protein-coupled receptors) to prioritize synthetic targets ().
Q. What in vitro models are appropriate for preliminary toxicological profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 48-hr exposure ().
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ < 10 μM indicates risk) ().
- Cytotoxicity Screening : MTT assays on primary fibroblasts (LD₅₀ > 100 μM preferred) ().
Q. How can computational tools predict ADME properties for this compound?
Methodological Answer:
- QSAR Models : Train on datasets (e.g., ChEMBL) to estimate solubility (LogS) and permeability (Caco-2).
- Docking Studies (AutoDock Vina) : Simulate binding to CYP3A4 to predict metabolic hotspots ().
- PBPK Modeling : Integrate in vitro data to simulate human pharmacokinetics (e.g., t₁/₂, Cₘₐₓ) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
